molecular formula C22H27N3O4S B2585251 5-(azepan-1-ylsulfonyl)-1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)pyridin-2(1H)-one CAS No. 1251685-07-0

5-(azepan-1-ylsulfonyl)-1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)pyridin-2(1H)-one

Cat. No. B2585251
CAS RN: 1251685-07-0
M. Wt: 429.54
InChI Key: UUMDXTZWSJRWOH-UHFFFAOYSA-N
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Description

5-(azepan-1-ylsulfonyl)-1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C22H27N3O4S and its molecular weight is 429.54. The purity is usually 95%.
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Scientific Research Applications

5-HT6 Receptor Antagonists with Cognitive and Antidepressant Properties

Compounds structurally related to the query molecule have been studied for their potential as 5-HT6 receptor antagonists. One study discovered potent and selective 5-HT6 receptor ligands with pro-cognitive and antidepressant-like properties, evaluated through in vivo tests like the novel object recognition (NOR) and forced swim (FST) tests in rats (Zajdel et al., 2016). These compounds showed distinct advantages over comparators in memory deficit reversal and exhibited antidepressant-like effects at significantly lower doses.

Anticonvulsive and Psychotropic Properties

Another line of research has synthesized new chemical entities (NCE) with notable anticonvulsant activity, surpassing that of commercial drugs like ethosuximide. Some derivatives also exhibited sedative effects, which were not present in the comparator drug (Sirakanyan et al., 2016). These findings highlight the therapeutic potential of structurally related compounds in managing convulsive disorders and their psychotropic effects.

Synthetic Applications in Medicinal Chemistry

The research also delves into synthetic methodologies for creating derivatives of related chemical structures, which are crucial in developing new therapeutic agents. For instance, studies have explored the synthesis of tetrahydroquinoline derivatives, revealing their significance in medicinal chemistry as building blocks for potential drug development (Varma et al., 2010). These synthetic routes offer a pathway to create novel compounds with potential biological activities.

properties

IUPAC Name

5-(azepan-1-ylsulfonyl)-1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S/c26-21-12-11-19(30(28,29)24-13-5-1-2-6-14-24)16-23(21)17-22(27)25-15-7-9-18-8-3-4-10-20(18)25/h3-4,8,10-12,16H,1-2,5-7,9,13-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMDXTZWSJRWOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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